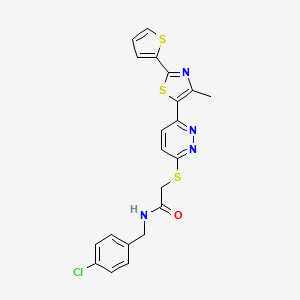![molecular formula C13H12N2O5 B3411645 4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid CAS No. 920875-23-6](/img/structure/B3411645.png)
4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid
概要
説明
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid . It has a pyrrole ring, which is a five-membered aromatic heterocycle, attached to the benzoic acid moiety via an amide linkage . The pyrrole ring is substituted with a 2-hydroxyethyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through amide coupling reactions involving the corresponding carboxylic acid and amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic benzoic acid moiety, the pyrrole ring, and the amide linkage .作用機序
Target of Action
It is known that similar compounds, such as maleimides, have a wide range of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It is known that similar compounds, such as maleimides, have a highly active double bond in their structure, which allows them to add various nucleophilic and electrophilic reagents . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ function .
Biochemical Pathways
It is known that similar compounds, such as maleimides, can enter into cycloaddition reactions and easily polymerize and copolymerize with various unsaturated compounds . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
A related compound, benzoic acid, has been studied, and it was found that the main pharmacokinetic parameters were 36474 μg·h/mL, 1259 μg·h/mL (AUC0→∞), and T1/2α was 014 h, 0359 h; T1/2β was 3046 h, 5646 h after intravenous and oral administrations . These parameters suggest that the compound may have a relatively short half-life and may be rapidly metabolized and excreted.
Result of Action
It is known that similar compounds, such as maleimides, have diverse biological activities, including anti-candida, anti-tuberculosis, antitumor, antiarrhythmic, antihistamine, anticholesteremic, hypnotic, and sedative activity . This suggests that the compound may have a wide range of effects at the molecular and cellular level.
実験室実験の利点と制限
One of the advantages of using 4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid in lab experiments is its potential as a drug candidate. It has been shown to have antimicrobial, anti-inflammatory, and antioxidant activity, which makes it a promising candidate for further studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid. One of the directions is to study its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action and its effects on different biological pathways. Further studies are also needed to explore its potential as an anti-inflammatory and antioxidant agent. Additionally, studies are needed to improve its solubility and bioavailability in order to enhance its efficacy as a drug candidate.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a drug candidate and its effects on different biological pathways.
科学的研究の応用
4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid has been studied for its potential applications in various fields of scientific research. One of the applications of this compound is in the field of medicine, where it has been studied for its potential as a drug candidate. It has been shown to have antimicrobial activity against various bacteria and fungi. It has also been studied for its potential as an anti-inflammatory and antioxidant agent.
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
It is speculated that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is speculated that this compound may have varying effects over time, potentially due to changes in its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is speculated that this compound may have different effects at different dosages, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is speculated that this compound may interact with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is speculated that this compound may interact with various transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
It is speculated that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
4-[[1-(2-hydroxyethyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c16-6-5-15-11(17)7-10(12(15)18)14-9-3-1-8(2-4-9)13(19)20/h1-4,7,14,16H,5-6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBKZMBDFREWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=CC(=O)N(C2=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-((difluoromethyl)thio)phenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3411571.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B3411578.png)

![(3,4-difluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3411585.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B3411611.png)
![1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one](/img/structure/B3411618.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B3411622.png)

![(2,6-difluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3411626.png)
![2-(4-chlorophenyl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3411634.png)

![2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3411639.png)